molecular formula C14H18BNO2 B1530833 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile CAS No. 517920-57-9

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

Cat. No. B1530833
M. Wt: 243.11 g/mol
InChI Key: KSRQVEBUMGQLQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would typically involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity with various reagents and the products formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Synthesis and Structural Analysis

This chemical is utilized in the synthesis and structural characterization of complex organic molecules. For instance, Wu et al. (2021) demonstrated its use in synthesizing compounds with specific vibrational properties, confirmed by spectroscopy and X-ray diffraction. These findings are crucial for understanding the molecular behavior and potential applications of these compounds in materials science and chemistry (Wu, Chen, Chen, & Zhou, 2021).

Crystal Structure and DFT Study

Further research by Huang et al. (2021) focused on the crystal structure and DFT (Density Functional Theory) study of related compounds, emphasizing the importance of structural analysis in the development of new materials with desirable physical and chemical properties. These studies offer insights into the molecular arrangements and electronic properties that could inform the design of novel functional materials (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Organic Photoredox Catalysis

Wang et al. (2019) explored the use of related compounds in organic photoredox catalysis, highlighting its potential in facilitating chemical reactions under mild conditions. This research contributes to the development of more efficient and sustainable chemical processes, which is crucial for various industrial applications (Wang, Zhang, Shi, Li, Zhang, & Xu, 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards associated with its use.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods, applications, or areas of study.


properties

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)9-11-6-5-7-12(8-11)10-16/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRQVEBUMGQLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

CAS RN

517920-57-9
Record name 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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